N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a combination of fluorophenyl, pyrrolidinone, and thiophene sulfonamide groups
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing various changes . For instance, some indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For example, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Pharmacokinetics
For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is widely applied in carbon–carbon bond forming reactions, has been found to be exceptionally mild and functional group tolerant .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
- N-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
- N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Uniqueness
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs. The fluorine atom can increase the compound’s stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S2/c15-10-3-5-12(6-4-10)17-9-11(8-13(17)18)16-22(19,20)14-2-1-7-21-14/h1-7,11,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGQABHFBLYAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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